molecular formula C12H9ClN2O B11105956 4-chloro-N-pyridin-4-ylbenzamide CAS No. 14547-76-3

4-chloro-N-pyridin-4-ylbenzamide

Cat. No.: B11105956
CAS No.: 14547-76-3
M. Wt: 232.66 g/mol
InChI Key: XUCJZEMSZSRYHK-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-4-pyridinyl-, is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the 4-position and a pyridinyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-chloro-N-4-pyridinyl-, can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of Benzamide, 4-chloro-N-4-pyridinyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-chloro-N-4-pyridinyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Benzamide, 4-chloro-N-4-pyridinyl-, has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-4-pyridinyl-, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 4-chloro-N-4-pyridinyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a pyridinyl group allows for versatile chemical modifications and interactions with various biological targets .

Properties

CAS No.

14547-76-3

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

4-chloro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H9ClN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,(H,14,15,16)

InChI Key

XUCJZEMSZSRYHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)Cl

solubility

>34.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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